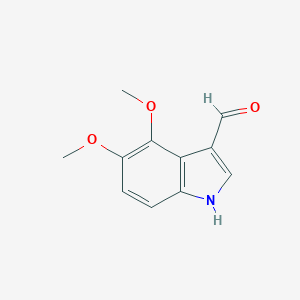

4,5-dimethoxy-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

4,5-dimethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-8-10(11(9)15-2)7(6-13)5-12-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRTAZYJSKWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456909 | |

| Record name | 4,5-dimethoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154810-58-9 | |

| Record name | 4,5-dimethoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a pivotal technique for accelerating indole ring formation while enhancing regiochemical control. A seminal approach involves the condensation of 3,5-dimethoxyphenylhydrazine 15 with pyruvic acid 20 in the presence of zinc chloride (ZnCl₂) and phosphorus pentachloride (PCl₅) under microwave conditions . The reaction proceeds via a Fischer indole mechanism, where the hydrazine intermediate undergoes -sigmatropic rearrangement to generate the indole core.

Reaction Conditions and Optimization

-

Temperature : 150–180°C under sealed-vessel microwave irradiation.

-

Time : 5 hours, reducing side product formation compared to conventional heating.

-

Catalyst System : ZnCl₂ (10 mol%) and PCl₅ (1.2 equiv) facilitate protonation and cyclization.

-

Yield : 79% for 4,6-dimethoxyindole 18 , with analogous protocols adaptable to 4,5-substitution via starting material modification .

This method circumvents prolonged reaction times associated with traditional thermal methods, though scalability remains limited due to specialized equipment requirements.

Bischler and Modified Bischler Indole Syntheses

The classical Bischler indole synthesis, involving cyclization of phenacylanilines, has been adapted for methoxy-activated indoles. For 4,5-dimethoxy derivatives, 3,5-dimethoxyaniline 15 reacts with α-haloketones 27 under basic conditions to form secondary amines, which undergo acid-catalyzed cyclization .

Key Mechanistic Steps

-

Nucleophilic Substitution : 3,5-Dimethoxyaniline attacks α-bromoacetophenone derivatives in the presence of sodium bicarbonate.

-

Cyclization : Trifluoroacetic acid (TFA) promotes intramolecular Friedel-Crafts alkylation, forming the indole ring.

-

Regioselectivity : Electron-donating methoxy groups at C4 and C5 direct cyclization to the C3 position, minimizing competing pathways .

Modified Bischler Protocol

-

Substrates : Brominated ketones (e.g., α,α'-dibromo-1,4-diacetylbenzene 91 ) enable bis-indole formation.

-

Yield : 80% for intermediate phenacylaniline 92 , with subsequent cyclization achieving 95% yield under TFA .

Vilsmeier-Haack Formylation

Introducing the aldehyde group at C3 necessitates precise electrophilic substitution. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is widely utilized for indole formylation. For 4,5-dimethoxyindole, the protocol involves:

Stepwise Procedure

-

Indole Activation : 4,5-Dimethoxyindole is dissolved in anhydrous DMF at 0°C.

-

Electrophilic Attack : POCl₃ (1.5 equiv) is added dropwise, generating the chloroiminium intermediate.

-

Hydrolysis : Quenching with ice water liberates the aldehyde functionality .

Critical Parameters

-

Temperature : Maintained below 5°C to prevent over-oxidation.

-

Solvent : Dichloromethane (DCM) enhances reagent solubility.

-

Yield : 65–72% for 4,5-dimethoxy-1H-indole-3-carbaldehyde, contingent on POCl₃ purity .

Nordlander Indole Synthesis for Bis-Indole Derivatives

While primarily employed for bis-indole architectures, Nordlander’s method offers insights into methoxy-indole stabilization. The reaction of 3,5-dimethoxyaniline 15 with α,α'-dibromo-1,4-diacetylbenzene 91 yields phenacylaniline 92 , which undergoes cyclization in TFA to form N-protected intermediates . Subsequent deprotection with methanolic KOH furnishes the indole core.

Industrial Considerations

-

Scale-Up Challenges : TFA corrosivity necessitates Hastelloy reactor vessels.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >98% purity.

Catalytic C–H Functionalization Strategies

Recent advances in transition metal catalysis enable direct C3-formylation of preformed indoles. Palladium(II) acetate (Pd(OAc)₂) catalyzes the directed C–H arylation of 1H-indole-3-carbaldehyde 1a using iodobenzene 2a , with silver acetate (AgOAc) as an oxidant .

Reaction Overview

-

Substrate Scope : Tolerates electron-withdrawing (F, Br) and donating (OMe) groups at C7.

-

Limitations : Steric hindrance at C5 or C6 positions inhibits reactivity.

-

Yield : 83% for 3-acetylindole derivatives, demonstrating compatibility with aldehyde-directing groups .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4,5-dimethoxy-1H-indole-3-carboxylic acid.

Reduction: 4,5-dimethoxy-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

4,5-Dimethoxy-1H-indole-3-carbaldehyde can be synthesized through various methods, including the Vilsmeier-Haack reaction. This reaction involves treating indole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at position 3. The presence of methoxy groups at positions 4 and 5 enhances its chemical reactivity and biological activity compared to other indole derivatives .

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

This compound has also been studied for its potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including those derived from breast and lung cancers. Mechanistically, it induces apoptosis and inhibits tumor growth by interfering with specific signaling pathways .

Case Study Example:

In one study, derivatives of this compound were synthesized and evaluated for their ability to inhibit β-amyloid aggregation related to Alzheimer's disease, showing IC50 values as low as 25 nM against acetylcholinesterase. This suggests potential multitarget activity relevant for neurodegenerative diseases.

Antibacterial Activity Study

A study conducted on several indole derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of methoxy groups enhances antibacterial efficacy .

Anticancer Research

In another investigation focusing on indole-containing compounds aimed at cancer treatment, several derivatives exhibited potent activity against various cancer cell lines with IC50 values ranging from 6 to 35 nM. The mechanism of action involved inducing G2/M phase cell cycle arrest and apoptosis through mitochondrial dysfunction .

Industrial Applications

Beyond its biological applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its functional groups that facilitate further chemical modifications .

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxy groups may also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the substituent patterns of 4,5-dimethoxy-1H-indole-3-carbaldehyde with key analogs:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS RN | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | -OCH₃ (4,5), -CHO (3) | C₁₁H₁₁NO₃ | 205.21* | Not provided | Reference compound |

| Indole-3-carboxaldehyde | -CHO (3) | C₉H₇NO | 145.15 | 487-89-8 | No methoxy groups; simpler structure |

| Indole-4-carboxaldehyde | -CHO (4) | C₉H₇NO | 145.15 | 1074-86-8 | Formyl group at position 4 |

| 5,6-Dimethoxy-1H-indole-3-carbaldehyde | -OCH₃ (5,6), -CHO (3) | C₁₁H₁₁NO₃ | 205.21 | 101966-88-5 | Methoxy groups at 5,6 (vs. 4,5) |

| 4,6-Dimethoxy-1-methyl-1H-indole-3-carbaldehyde | -OCH₃ (4,6), -CH₃ (1), -CHO (3) | C₁₂H₁₃NO₃ | 219.24 | 696649-93-1 | Methyl at N1; methoxy at 4,6 (vs. 4,5) |

| 5-Methyl-1H-indole-3-carbaldehyde | -CH₃ (5), -CHO (3) | C₁₀H₉NO | 159.19 | 52562-50-2 | Methyl at 5 (vs. methoxy) |

*Calculated molecular weight based on formula.

Key Observations :

Physicochemical Properties

Melting points and solubility trends highlight substituent effects:

| Compound Name | Melting Point (°C) | LogP (Calculated) | Aqueous Solubility |

|---|---|---|---|

| Indole-3-carboxaldehyde | 193–198 | 1.45 (Exp. ESOL) | Low |

| Indole-4-carboxaldehyde | 140–146 | 1.32 (Exp. ESOL) | Moderate |

| 5,6-Dimethoxy-1H-indole-3-carbaldehyde | Not reported | ~1.8 (Predicted) | Likely low |

| This compound | Not reported | ~1.7 (Predicted) | Moderate in polar solvents |

Analysis :

Challenges for 4,5-Dimethoxy Derivative :

- Achieving regioselective methoxylation at 4,5 positions requires careful control of reaction conditions (e.g., protecting groups, catalysts).

Biological Activity

4,5-Dimethoxy-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by two methoxy groups at the 4 and 5 positions of the indole ring, which may influence its reactivity and biological interactions. The following sections outline the biological activities of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The chemical structure of this compound allows it to participate in various chemical reactions, such as oxidation and reduction. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The methoxy groups may enhance the compound's binding affinity to specific molecular targets, thus influencing its biological activity.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | 4,5-Dimethoxy-1H-indole-3-carboxylic acid |

| Reduction | Sodium borohydride | 4,5-Dimethoxy-1H-indole-3-methanol |

| Substitution | Nucleophiles (amines) | Various substituted indole derivatives |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity without notable cytotoxic effects on human cells .

Case Study: Antibacterial Efficacy

In a study assessing a series of indole derivatives for their antibacterial properties, this compound exhibited an MIC of ≤0.25 µg/mL against MRSA. This suggests that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular processes such as tubulin polymerization and causing cell cycle arrest.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Huh7 Hepatocellular Carcinoma | 5.0 | Tubulin polymerization inhibition; G2/M phase arrest |

| MDA-MB-231 Breast Cancer | 0.102 | Disruption of microtubule structures; apoptosis induction |

In vivo studies demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models without causing notable toxicity to surrounding tissues .

Comparative Analysis with Similar Compounds

Comparative studies reveal that the presence of methoxy groups in this compound enhances its biological activity compared to other related compounds:

Table 3: Comparison with Related Indole Derivatives

| Compound | Structure | Biological Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | No methoxy groups | Less reactive; lower activity |

| 4-Methoxy-1H-indole-3-carbaldehyde | One methoxy group | Moderate activity |

| This compound | Two methoxy groups | High antibacterial & anticancer activity |

The unique positioning and presence of two methoxy groups in this compound contribute significantly to its enhanced reactivity and biological properties .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy groups (δ ~3.8–4.0 ppm). Aromatic protons in the indole ring (δ ~6.5–7.5 ppm) and coupling patterns can confirm substitution positions.

- IR : Strong absorption bands for C=O (aldehyde, ~1680–1720 cm⁻¹) and O-CH₃ (methoxy, ~2830–2960 cm⁻¹).

- MS : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₁₁H₁₁NO₃, exact mass 205.21 g/mol). Fragmentation patterns (e.g., loss of CO or methoxy groups) aid in structural validation.

Cross-validation with X-ray crystallography (if crystalline) or computational simulations (DFT) is recommended for ambiguous cases .

What strategies are recommended for resolving contradictions in crystallographic data during structure determination?

Advanced Research Question

Discrepancies in X-ray data (e.g., disorder in methoxy groups or aldehyde orientation) require iterative refinement using software like SHELXL . Key steps:

- Apply restraints for thermal parameters of disordered atoms.

- Validate hydrogen bonding networks (e.g., aldehyde O⋯H-N interactions in the indole ring).

- Compare experimental data with DFT-optimized geometries (RMSD <0.05 Å for bond lengths).

If twinning is observed (common in indole derivatives), use twin refinement protocols or alternative space group assignments .

How can computational chemistry predict reactivity and guide experimental design for derivatization?

Advanced Research Question

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The aldehyde group (high electrophilicity) and C-2/C-4 positions of indole (nucleophilic) are reactive hotspots.

- Molecular Docking : Screen derivatives for bioactivity (e.g., binding to kinase targets) using AutoDock Vina. Prioritize compounds with docking scores <−7.0 kcal/mol.

- Solvent Effects : Use COSMO-RS to optimize reaction solvents (e.g., DMF for SNAr reactions, THF for organometallic steps) .

What in vitro assays are suitable for evaluating biological activities like anticancer or anti-inflammatory effects?

Advanced Research Question

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with controls (e.g., doxorubicin).

- Anti-inflammatory : Inhibit LPS-induced TNF-α in RAW 264.7 macrophages (ELISA). IC₅₀ values <10 µM indicate potency.

- Mechanistic Studies : Western blotting for apoptosis markers (caspase-3) or inflammation pathways (NF-κB). Dose-dependent downregulation supports bioactivity .

How do steric and electronic effects of 4,5-dimethoxy groups influence reactivity in cross-coupling reactions?

Advanced Research Question

The methoxy groups at C-4 and C-5:

- Steric Effects : Shield C-6/C-7 positions, directing palladium catalysts (e.g., Pd(PPh₃)₄) to react at C-2/C-3.

- Electronic Effects : Electron-donating methoxy groups increase electron density at C-3 (aldehyde), enhancing nucleophilic aromatic substitution (SNAr) at this position.

Optimize coupling partners (e.g., boronic acids with electron-withdrawing groups) and base (K₂CO₃) for Buchwald-Hartwig amination .

What purification challenges arise during scale-up synthesis, and how can they be mitigated?

Advanced Research Question

- Byproduct Formation : Dimethoxy indole dimers may form during formylation. Use low-temperature (−20°C) crystallization in ethanol/water (7:3 v/v) to isolate the monomer.

- Column Chromatography Limitations : For >10 g batches, switch to flash chromatography (C18 reverse-phase) with methanol/water gradients.

- Purity Validation : HPLC (C18 column, 1.0 mL/min, 254 nm) with retention time matching analytical standards .

How does the compound’s stability under varying pH and temperature conditions affect storage and handling?

Basic Research Question

- pH Sensitivity : The aldehyde group is prone to hydrolysis at pH >8. Store in acidic conditions (pH 5–6 buffer) or as a lyophilized powder.

- Temperature : Degrades above 40°C (TGA data). Use amber vials at −20°C under argon.

- Light Sensitivity : UV-Vis spectra show λmax at 280 nm; avoid prolonged UV exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.